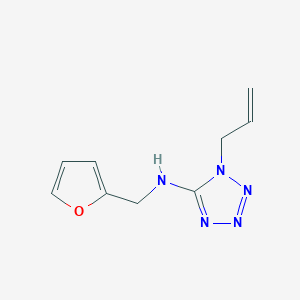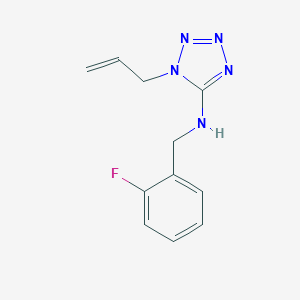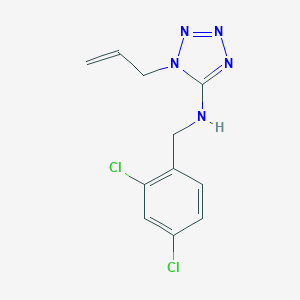![molecular formula C14H14ClN5O B276669 N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276669.png)
N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound with the molecular formula C14H14ClN5O. It is a member of the tetrazole family, which is known for its diverse applications in medicinal and pharmaceutical fields. The compound features a tetrazole ring, a furyl group, and a chlorophenyl group, making it a complex and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. Eco-friendly approaches, such as using water as a solvent and moderate reaction conditions, are preferred. These methods aim to reduce the environmental impact while maintaining high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl and furyl groups contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the chlorophenyl and furyl groups.
2-Furylmethylamine: Contains the furyl group but lacks the tetrazole ring.
2-Chlorobenzyl Chloride: Contains the chlorophenyl group but lacks the tetrazole and furyl groups.
Uniqueness
N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of the tetrazole ring, chlorophenyl group, and furyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H14ClN5O |
|---|---|
Poids moléculaire |
303.75 g/mol |
Nom IUPAC |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C14H14ClN5O/c1-2-20-18-14(17-19-20)16-9-10-7-8-13(21-10)11-5-3-4-6-12(11)15/h3-8H,2,9H2,1H3,(H,16,18) |
Clé InChI |
ARBAXEBNOGFVNJ-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canonique |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B276589.png)
![N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B276590.png)
![N-(1-butyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276593.png)



![N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276597.png)
![N-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276600.png)

![N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276604.png)


![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
